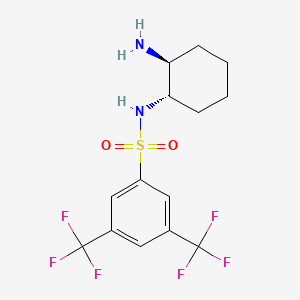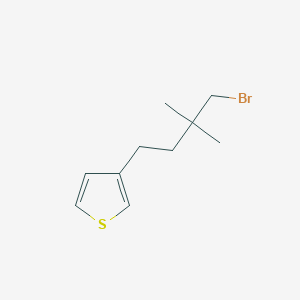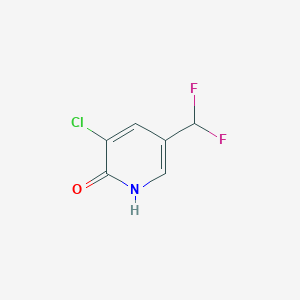![molecular formula C10H15NO4 B13653931 1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Méthodes De Préparation
The synthesis of 1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, and tetrahydrofuran (THF), under ambient or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .
Analyse Des Réactions Chimiques
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Deprotection: The BOC group can be removed using various reagents such as oxalyl chloride in methanol, which provides a mild deprotection method.
Applications De Recherche Scientifique
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The BOC group is commonly used in peptide synthesis to protect amine groups during the coupling reactions . Additionally, the compound is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Mécanisme D'action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to release the free amine .
Comparaison Avec Des Composés Similaires
1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid can be compared with other BOC-protected compounds, such as 1-[(tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acid and (tert-butoxy)carbonyl L-His (Trt)-Aib-OH . These compounds share the common feature of having a BOC group for amine protection, but they differ in their specific structures and applications. The uniqueness of 1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylic acid lies in its specific use in the synthesis of tetrasubstituted pyrroles and its role in peptide synthesis.
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-5-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h5H,4,6H2,1-3H3,(H,12,13) |
Clé InChI |
XIJONUDNIKEDEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


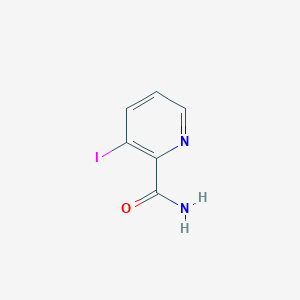
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
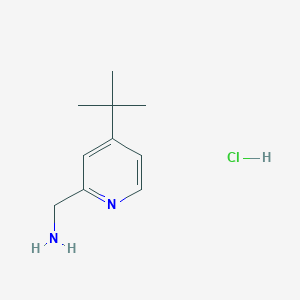
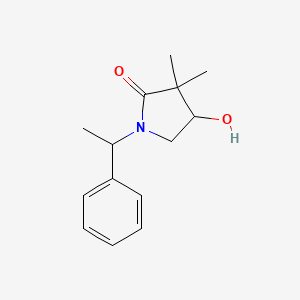
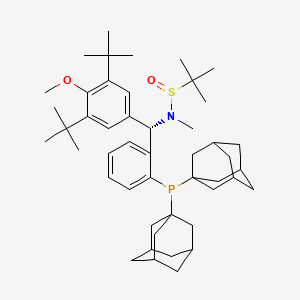
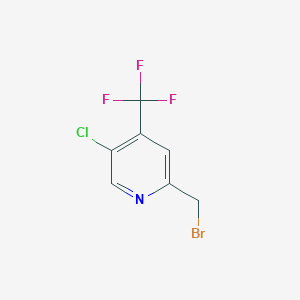
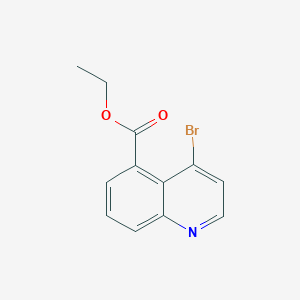
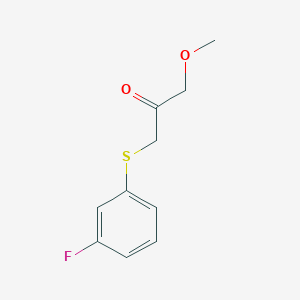

![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)
